

# Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane

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## Compound of Interest

Compound Name: *Boc-eda-ET hcl*

Cat. No.: *B2954576*

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## Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (**Boc-eda-ET HCl**) using a solution of hydrogen chloride (HCl) in 1,4-dioxane. This method is efficient and selective, affording the free diamine hydrochloride salt, a versatile building block in medicinal chemistry and drug development.[2]

The reaction proceeds via an acid-catalyzed removal of the Boc group, generating the desired deprotected product, N'-ethyl-1,2-ethanediamine, as its hydrochloride salt. The use of 4M HCl in dioxane is a common and effective method for this transformation, typically proceeding at room temperature with good yields.[3][4][5]

## Reaction Mechanism & Workflow

The deprotection of the Boc group with HCl in dioxane follows a well-established mechanism. The acidic proton from HCl protonates the carbonyl oxygen of the Boc group, making it more susceptible to cleavage. The subsequent collapse of this intermediate releases the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. The amine is then protonated by the excess HCl to form the hydrochloride salt.

Below are diagrams illustrating the chemical reaction mechanism and a typical experimental workflow for the deprotection of **Boc-eda-ET HCl**.

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## References

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